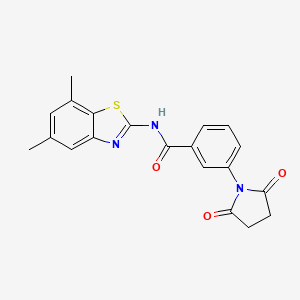
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by its unique structural features that contribute to its biological properties. Its chemical formula is C15H16N2O2S, and it features both a benzothiazole moiety and a pyrrolidine derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Target Enzymes : The compound has been found to inhibit enzymes critical for various biochemical pathways. For example, it may interact with DprE1, an enzyme involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .
- Cellular Pathways : By inhibiting key enzymes, the compound disrupts essential metabolic processes within target cells, leading to reduced growth or viability of pathogens such as Mycobacterium tuberculosis .
- Biochemical Interactions : The presence of functional groups in the compound allows for diverse interactions with cellular components, potentially leading to cytotoxic effects in cancer cells through the formation of reactive intermediates .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Pathogen | Activity Level |
|---|---|
| Mycobacterium tuberculosis | Potent Inhibition |
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Weak Inhibition |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Tuberculosis Treatment : A study demonstrated that the compound significantly reduced Mycobacterium tuberculosis growth in vitro and showed promise in animal models for tuberculosis treatment .
- Cancer Cell Lines : In experiments involving human cancer cell lines (e.g., breast cancer), this compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : It is metabolized primarily in the liver.
- Excretion : Renal excretion is the main route for elimination from the body.
Toxicity studies have indicated low toxicity levels in zebrafish embryos, suggesting a favorable safety profile for further development .
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-12(2)18-15(9-11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-16(24)6-7-17(23)25/h3-5,8-10H,6-7H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKXSMKGALTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













